(2-Chloro-5-(isopropoxycarbonyl)phenyl)boronic acid

Description

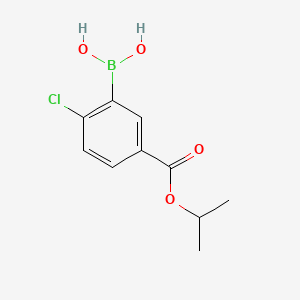

(2-Chloro-5-(isopropoxycarbonyl)phenyl)boronic acid is a substituted phenylboronic acid featuring a chlorine atom at the 2-position and an isopropoxycarbonyl group at the 5-position of the aromatic ring. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals like palladium .

Properties

Molecular Formula |

C10H12BClO4 |

|---|---|

Molecular Weight |

242.46 g/mol |

IUPAC Name |

(2-chloro-5-propan-2-yloxycarbonylphenyl)boronic acid |

InChI |

InChI=1S/C10H12BClO4/c1-6(2)16-10(13)7-3-4-9(12)8(5-7)11(14)15/h3-6,14-15H,1-2H3 |

InChI Key |

RWMVOZGJWMYMHK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OC(C)C)Cl)(O)O |

Origin of Product |

United States |

Biological Activity

(2-Chloro-5-(isopropoxycarbonyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom. The specific structure of this compound includes:

- A chlorine substituent at the 2-position.

- An isopropoxycarbonyl group at the 5-position.

- A phenyl ring that contributes to its reactivity and biological activity.

Antiproliferative Activity

Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines.

Key Findings from Studies

-

Mechanism of Action :

- Studies have shown that phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells. For instance, compounds similar to this compound have been observed to cause G2/M phase arrest in ovarian cancer cells, leading to increased caspase-3 activity and subsequent apoptosis .

- The structure-activity relationship (SAR) indicates that modifications in the boronic acid structure can enhance or diminish antiproliferative potency .

- Comparative Potency :

Study 1: Antiproliferative Effects on Cancer Cell Lines

A series of experiments evaluated the antiproliferative effects of various phenylboronic acids on five different cancer cell lines: leukemia (MV-4-11), breast (MCF7), urinary bladder (5637), ovarian (A2780), and lung cancer (A549). The results indicated that:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 44.6 |

| 3-morpholino-5-fluorobenzoxaborole | A2780 | 175.2 |

| This compound | MCF7 | TBD |

These findings highlight the potential for specific derivatives to act as effective anticancer agents .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with phenylboronic acids led to significant changes in signaling pathways associated with cell proliferation. For example, inhibition of Rho family GTPases was noted, which are critical for cytoskeletal dynamics and cellular migration .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- [2-Chloro-5-(trifluoromethyl)phenyl]boronic Acid: This compound shares a chlorine substituent but replaces the isopropoxycarbonyl group with a trifluoromethyl (CF₃) group. The electron-withdrawing CF₃ group enhances electrophilicity, enabling Suzuki-Miyaura coupling under harsh conditions (dry acetonitrile, 110°C) with moderate yields (64%) .

[2-Chloro-5-[(3-fluorophenyl)methylcarbamoyl]phenyl]boronic Acid (CAS 1449133-71-4):

This analog features a 3-fluorobenzylcarbamoyl group instead of isopropoxycarbonyl. The carbamoyl group introduces hydrogen-bonding capability, which could enhance binding to biological targets (e.g., enzymes) compared to the ester group in the target compound .

Stability and Oxidation Rates

- Boronic Esters with Diol Components: Studies on boronic esters (e.g., pinacol, neopentyl glycol) revealed oxidation rates dependent on diol affinity. For example, pinacol boronic esters oxidized faster (50% conversion in 10 minutes) than neopentyl glycol analogs (27 minutes) .

Comparative Data Table

Q & A

Q. What solvent systems are optimal for its solubility and stability in aqueous reactions?

- Solubility : The compound dissolves in polar aprotic solvents (DMSO, DMF) and partially in THF/EtOH mixtures. Aqueous solubility is pH-dependent due to boronic acid ↔ boronate equilibrium (pKa ~8.5) .

- Stability : Buffered solutions (pH 7–8) with 10% methanol suppress hydrolysis. Storage at –20°C under argon extends shelf life >6 months .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxycarbonyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky isopropoxycarbonyl group reduces coupling efficiency with sterically hindered partners (e.g., ortho-substituted aryl halides). Kinetic studies show a 40% decrease in reaction rate compared to unsubstituted analogs .

- Electronic Effects : The electron-withdrawing nature of the carbonyl group activates the boronic acid for nucleophilic attack, enhancing reactivity in Pd-catalyzed couplings. Hammett σ⁺ values correlate with rate constants (log k₂ = –1.2 for σ⁺ = +0.78) .

Q. How can contradictory data on oxidative stability be resolved in different experimental setups?

- Case Study : Evidence from oxidation studies (Table 2, ) shows divergent rates for boronic esters vs. free acids. For example, pinacol esters oxidize faster (t₁/₂ = 5 min) than free acids (t₁/₂ = 22 min) under H₂O₂ exposure.

- Resolution : The equilibrium between boronic esters and free acids in aqueous media must be quantified via ¹¹B NMR or affinity assays (e.g., alizarin red S binding). Adjusting diol ligands (e.g., neopentyl glycol) or ROS scavengers (e.g., TEMPO) can stabilize the desired form .

Q. What advanced methods detect and quantify trace impurities (e.g., dehalogenated byproducts)?

- LC-MS/MS Protocol :

- Column : C18 (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM transitions (e.g., m/z 280 → 201 for the parent ion; m/z 245 → 165 for dechlorinated impurities).

- Validation : LOD = 0.1 ppm, LOQ = 0.3 ppm, with RSD <5% across triplicate runs .

Q. How does the compound’s structure impact its biological activity in enzyme inhibition assays?

- Mechanistic Insight : The boronic acid moiety forms reversible covalent bonds with serine hydrolases (e.g., proteases), as shown in fluorescence quenching assays. Competitive inhibition constants (Kᵢ = 2.3 µM) correlate with substituent electronegativity (Hammett ρ = +1.1) .

- Structural Analogs : Derivatives lacking the chloro or isopropoxycarbonyl group show reduced binding (ΔΔG = +3.2 kcal/mol), confirming their role in active-site recognition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.